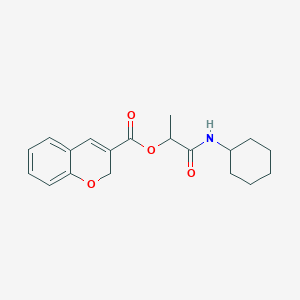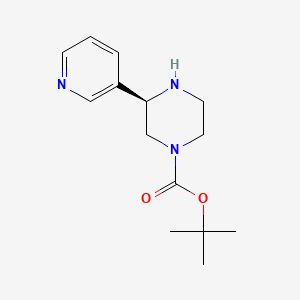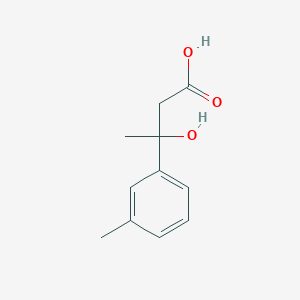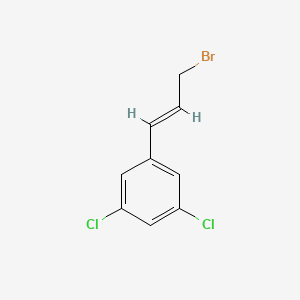
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and a benzene ring
Vorbereitungsmethoden
The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene typically involves the reaction of 3,5-dichlorobenzene with 3-bromoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene can be compared with other similar compounds, such as:
(E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atoms, which may result in different chemical reactivity and applications.
1-(3-Bromopropyl)-3,5-dichlorobenzene: The absence of the double bond in the propyl chain can lead to different chemical properties and reactivity.
3,5-Dichlorobenzyl bromide: The presence of a benzyl group instead of a prop-1-en-1-yl group can significantly alter its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
259818-55-8 |
|---|---|
Molekularformel |
C9H7BrCl2 |
Molekulargewicht |
265.96 g/mol |
IUPAC-Name |
1-[(E)-3-bromoprop-1-enyl]-3,5-dichlorobenzene |
InChI |
InChI=1S/C9H7BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+ |
InChI-Schlüssel |
SRSXOZWDONOCFD-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/CBr |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



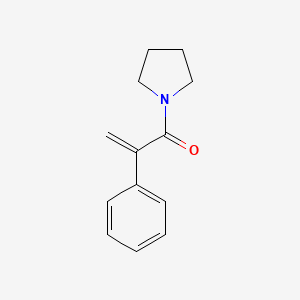
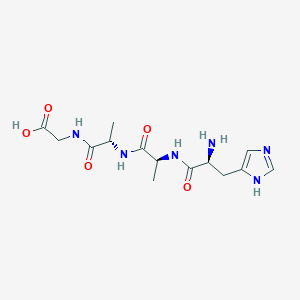


![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

